N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Overview
Description
N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The indole ring system is a privileged structure in pharmaceutical chemistry due to its high-affinity binding to various receptors. Substituted indoles, such as the compound , exhibit antitumor properties . Researchers have explored its potential as an antitumor agent, and further investigations are warranted.
- Nodulisporic acid A (NsA A), a related indole compound, was initially discovered as a potent insecticide . Given the structural similarities, our compound may also possess insecticidal properties. Investigating its effects on insect pests could be valuable.
- Recent research identified the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) as effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes . Investigating whether our compound exhibits similar effects on persister cells could be relevant.
Antitumor Activity
Insecticidal Properties
Membrane Disruption in Persister Cells
properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-32-20-9-7-17(13-21(20)33-5-2)14-26-22(30)10-11-29-15-27-23-18-12-16(3)6-8-19(18)28-24(23)25(29)31/h6-9,12-13,15,28H,4-5,10-11,14H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMJYKYWHSAGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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